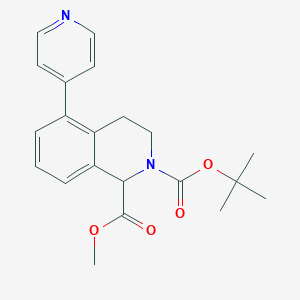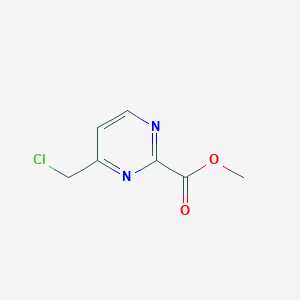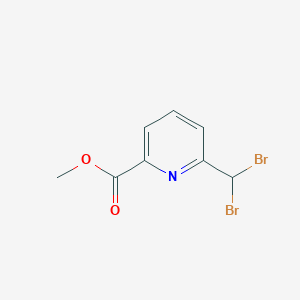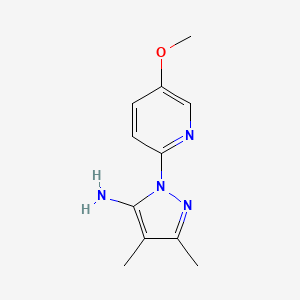![molecular formula C13H24BrNO2S B13868127 Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a thian-4-yl group attached to a propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-(thian-4-yl)propylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or borane in solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols depending on the specific reduction pathway.
科学的研究の応用
Chemistry: tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It may also be used in the development of enzyme inhibitors or activators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the development of therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate can be used in the production of specialty chemicals, agrochemicals, and materials science applications. It may also be employed in the synthesis of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bromine atom and thian-4-yl group may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
tert-Butyl N-(3-bromopropyl)carbamate: Similar structure but lacks the thian-4-yl group.
tert-Butyl N-(1,1,3-trioxo-1lambda6-thian-4-yl)carbamate: Contains a different functional group on the thian-4-yl moiety.
tert-Butyl N-(3-chloropropyl)carbamate: Similar structure with a chlorine atom instead of bromine.
Uniqueness: tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate is unique due to the presence of both the bromine atom and the thian-4-yl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C13H24BrNO2S |
|---|---|
分子量 |
338.31 g/mol |
IUPAC名 |
tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate |
InChI |
InChI=1S/C13H24BrNO2S/c1-13(2,3)17-12(16)15-11(4-7-14)10-5-8-18-9-6-10/h10-11H,4-9H2,1-3H3,(H,15,16) |
InChIキー |
KUEYKYWLWRINNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1CCSCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


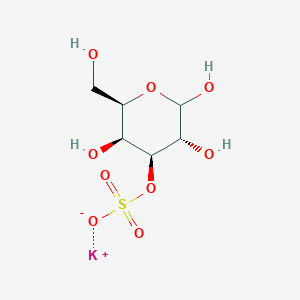

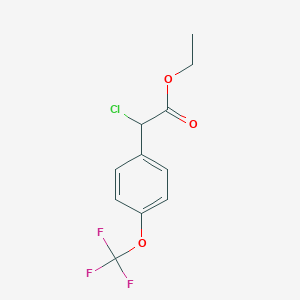
![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
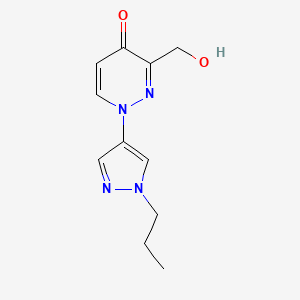
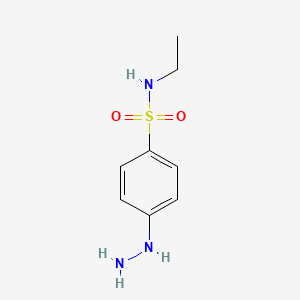
![N-[(3,4-dichlorophenyl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13868068.png)
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
